4-Chloro-2-(chloromethyl)-1-methoxybenzene
Overview
Description
4-Chloro-2-(chloromethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 2-position, and a methoxy group at the 1-position
Scientific Research Applications
4-Chloro-2-(chloromethyl)-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It may be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-1-methoxybenzene typically involves the chloromethylation of 4-chloro-1-methoxybenzene. This can be achieved through the reaction of 4-chloro-1-methoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methoxybenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-methoxybenzene: Has the chlorine atom at a different position, affecting its reactivity and applications.
4-Chloro-2-methyl-1-methoxybenzene: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties.
Uniqueness
4-Chloro-2-(chloromethyl)-1-methoxybenzene is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRGQGVLSLNMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426178 | |
Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-11-2 | |
Record name | 4-chloro-2-(chloromethyl)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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